4-Ethyl-1,4-diazepane-1-carbonyl chloride
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Overview
Description
4-Ethyl-1,4-diazepane-1-carbonyl chloride is a chemical compound with the molecular formula C₈H₁₅ClN₂O It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,4-diazepane-1-carbonyl chloride typically involves the reaction of 1,4-diazepane with ethyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,4-diazepane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 4-Ethyl-1,4-diazepane-1-carboxylic acid.
Condensation Reactions: It can react with amines to form amides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and ethanol are commonly used solvents.
Catalysts: Bases such as triethylamine or pyridine are often used to catalyze reactions.
Major Products
Amides: Formed through condensation reactions with amines.
Carboxylic Acids: Resulting from hydrolysis reactions.
Scientific Research Applications
4-Ethyl-1,4-diazepane-1-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme interactions and protein-ligand binding, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,4-diazepane-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane-1-carbonyl chloride: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity.
4-Methyl-1,4-diazepane-1-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group, which can affect its steric and electronic properties.
Uniqueness
4-Ethyl-1,4-diazepane-1-carbonyl chloride is unique due to the presence of the ethyl group, which enhances its hydrophobicity and can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H15ClN2O |
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Molecular Weight |
190.67 g/mol |
IUPAC Name |
4-ethyl-1,4-diazepane-1-carbonyl chloride |
InChI |
InChI=1S/C8H15ClN2O/c1-2-10-4-3-5-11(7-6-10)8(9)12/h2-7H2,1H3 |
InChI Key |
ORZXQBCQSLFJGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCN(CC1)C(=O)Cl |
Origin of Product |
United States |
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